molecular formula C16H12N2O5 B7785244 Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B7785244
M. Wt: 312.28 g/mol
InChI Key: BZLQIWGJFPAHAJ-UHFFFAOYSA-N
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Description

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyridine ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the isoxazole ring, and the pyridine ring. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-8-5-10(16(19)20-2)13-14(18-23-15(13)17-8)9-3-4-11-12(6-9)22-7-21-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLQIWGJFPAHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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